molecular formula C12H15NO2 B8513762 N-(2-allylphenyl)alanine CAS No. 77219-96-6

N-(2-allylphenyl)alanine

Cat. No.: B8513762
CAS No.: 77219-96-6
M. Wt: 205.25 g/mol
InChI Key: BVBFJRGOBVQUQB-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within N-Substituted Amino Acids and Aryl-Alkenyl Compounds

N-(2-allylphenyl)alanine is structurally classified as both an N-substituted amino acid and an aryl-alkenyl compound.

N-Substituted Amino Acids are a broad class of molecules where one of the hydrogen atoms on the amino group of an amino acid is replaced by another chemical moiety. academie-sciences.fr This substitution can dramatically alter the physical and chemical properties of the parent amino acid, including its acidity, basicity, and reactivity. academie-sciences.fr N-substitution is a key strategy in medicinal chemistry and materials science for creating novel peptides (peptoids), developing therapeutic agents, and synthesizing functional polymers. nih.govacs.org For instance, N-aryl-β-alanine derivatives have been investigated for their potential biological activities, including anticancer properties. researchgate.netnih.govresearcher.life

Aryl-Alkenyl Compounds are organic molecules that contain both an aromatic (aryl) ring and a carbon-carbon double bond (alkenyl) group. ontosight.ai The aryl group is typically a phenyl ring, and the alkenyl group, such as the allyl group in this case, provides a site for various chemical transformations. ontosight.aicymitquimica.com These compounds are valuable intermediates in organic synthesis. rsc.org The allyl group, specifically, is known for its reactivity in various reactions, including rearrangements and cross-coupling reactions. researchcommons.orgcolab.wsacs.org The interaction between the aromatic ring and the alkenyl group can influence the electronic properties and reactivity of the molecule.

This compound uniquely bridges these two classes. The "N-phenylalanine" portion signifies its identity as an N-substituted amino acid, while the "2-allylphenyl" substituent places it within the aryl-alkenyl compound family. This dual character makes it a specific target for synthetic methodologies that construct C-N bonds and functionalize aromatic rings.

Significance of Chirality in N-Substituted Alanine (B10760859) Derivatives

Like most amino acids (with the exception of glycine), alanine is a chiral molecule, possessing a stereocenter at its α-carbon. libretexts.org This means it can exist as two non-superimposable mirror images, or enantiomers (L-alanine and D-alanine). In biological systems, the L-enantiomer is the overwhelmingly predominant form.

The introduction of a substituent on the nitrogen atom, as in this compound, does not remove the original chirality of the alanine core but adds another layer of complexity that can significantly influence its biological and chemical behavior. The stereochemistry of N-substituted alanine derivatives is crucial for several reasons:

Biological Activity: The interaction of chiral molecules with biological systems (such as enzymes and receptors) is highly stereospecific. Often, only one enantiomer of a chiral drug or molecule will exhibit the desired therapeutic effect, while the other may be inactive or even cause adverse effects.

Asymmetric Synthesis: The synthesis of single-enantiomer N-substituted amino acids is a significant goal in organic chemistry. nih.gov Research focuses on methods that can control the stereochemical outcome of a reaction, such as using chiral auxiliaries or catalysts. researchgate.netacs.org For example, the base-induced asymmetric researchgate.netontosight.ai Stevens rearrangement of N-cinnamyl L-alanine amides has been shown to produce α-substituted alanine derivatives with high control over the stereochemistry. researchmap.jp

Conformational Control: The nature and size of the N-substituent can restrict the rotation around chemical bonds, influencing the molecule's three-dimensional shape or conformation. In peptides and polymers made from N-substituted amino acids, this can lead to the formation of stable, predictable secondary structures like helices. rsc.org

Therefore, controlling and understanding the chirality of N-substituted alanine derivatives is paramount for their application in fields such as drug discovery, where precise molecular recognition is essential.

Overview of Current Research Landscape Pertaining to Structurally Related Molecules

While research specifically targeting this compound may be niche, the broader landscape of structurally related compounds is active and diverse. The insights from these studies provide a valuable framework for understanding the potential reactivity and applications of this compound. Key research areas focus on the synthesis, reactivity, and application of molecules that share its core structural motifs: the N-aryl linkage, the alanine scaffold, and the allyl group.

A search of the chemical literature reveals several classes of related compounds and their research contexts:

Structurally Related Compound Class Research Focus/Application Key Structural Similarity Reference
N-Aryl-β-Alanine DerivativesInvestigated for potential anticancer, antibacterial, and antifungal activities.N-Aryl, Alanine (β-variant) researchgate.netnih.govnih.gov
N-Cinnamyl Alanine AmidesUsed in asymmetric researchgate.netontosight.ai Stevens rearrangement reactions to create new chiral α-substituted alanine derivatives.N-Aryl-Alkenyl, Alanine researchmap.jp
N-(2-Benzoylphenyl)alanine DerivativesEmployed as chiral auxiliaries in the asymmetric synthesis of other α-amino acids via Ni(II) complexation.N-Aryl, Alanine researchgate.net
Methyl 2-(2-allylanilino)-2-phenylacetatesSynthesized as versatile intermediates for creating cyclic dipeptides like piperazine-2,5-diones.N-(2-allylphenyl) group researchgate.net
Aryl Alanine Containing PeptidesIncorporated into macrocyclic peptides to enhance properties like cell permeability and stability for drug development.N-Aryl, Alanine rsc.org

This table illustrates that research on analogous structures is heavily geared towards synthetic methodology and biological applications. The N-aryl alanine unit is a common target in the development of pharmaceuticals and chiral ligands. rsc.orgrsc.org The allyl group, attached to the phenyl ring, offers a reactive handle for further chemical modification, such as intramolecular cyclizations or cross-coupling reactions, a feature explored in the synthesis of complex heterocyclic systems. researchgate.net The synthesis of this compound methyl ester has been documented as a precursor for more complex molecules. googleapis.com These research trends suggest that the primary interest in this compound lies in its utility as a versatile building block in organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77219-96-6

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(2S)-2-(2-prop-2-enylanilino)propanoic acid

InChI

InChI=1S/C12H15NO2/c1-3-6-10-7-4-5-8-11(10)13-9(2)12(14)15/h3-5,7-9,13H,1,6H2,2H3,(H,14,15)/t9-/m0/s1

InChI Key

BVBFJRGOBVQUQB-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC1=CC=CC=C1CC=C

Canonical SMILES

CC(C(=O)O)NC1=CC=CC=C1CC=C

Origin of Product

United States

Synthetic Methodologies for N 2 Allylphenyl Alanine and Analogues

Asymmetric Synthesis of Chiral N-Substituted Alanine (B10760859) Derivatives

Producing enantiomerically pure N-(2-allylphenyl)alanine is crucial for its potential applications. Asymmetric synthesis methods are designed to control the stereochemistry at the α-carbon during the formation of the molecule.

One established strategy for asymmetric synthesis is the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed. In the context of amino acid synthesis, an auxiliary can be attached to an achiral glycine (B1666218) equivalent, which is then alkylated. The steric hindrance provided by the auxiliary directs the incoming electrophile (in this case, a 2-allylphenyl group) to one face of the molecule, resulting in a high degree of enantioselectivity.

Alternatively, asymmetric catalysis can be employed, where a chiral ligand coordinates to a metal catalyst to create a chiral environment around the active site. nih.gov For instance, in a palladium-catalyzed allylic alkylation, chiral phosphine (B1218219) ligands can effectively differentiate between the two prochiral faces of an enolate, leading to an enantiomerically enriched product. nih.govrsc.org Similarly, tandem N-alkylation/π-allylation of α-iminoesters using a chiral catalyst provides an efficient route to complex α,α-disubstituted amino acids. nih.govnih.govacs.org

A powerful and widely used method for the asymmetric synthesis of non-canonical amino acids involves the use of chiral nickel(II) complexes of Schiff bases. nih.govresearchgate.net This methodology, pioneered by Belokon and later expanded by others, utilizes a square-planar Ni(II) complex formed from an achiral amino acid (like glycine or alanine), a chiral ligand, and a nickel salt. ehu.esnih.gov

The chiral ligand is typically derived from proline and an aminobenzophenone, creating a rigid tridentate Schiff base that coordinates to the nickel center. This leaves one coordination site open, which is occupied by the amino acid substrate, also as a Schiff base. The planarity of the complex and the steric bulk of the chiral ligand effectively shield one face of the glycine-derived carbanion, which can be generated by deprotonation with a base. Subsequent alkylation with an electrophile, such as 2-allylbenzyl bromide, occurs with high stereoselectivity. acs.org After the alkylation step, the complex is disassembled under acidic conditions to release the desired enantiomerically enriched amino acid, and the chiral auxiliary can often be recovered. nih.govresearchgate.net

Chiral Ligand SourceElectrophileDiastereomeric Excess (d.e.)
(S)-ProlineBenzyl Bromide>95%
(S)-ProlineAllyl Bromide>95%
Modified Proline DerivativesVarious Alkyl HalidesHigh, often >90% nih.govresearchgate.net

Functional Group Transformations and Derivatizations on the Allyl Moiety

The allyl group of this compound provides a versatile handle for further chemical modification, allowing for the synthesis of a wide array of analogues. The reactivity of the terminal double bond is central to these transformations. wikipedia.org

Common derivatizations include:

Oxidation: The double bond can be oxidized under various conditions. Reaction with peroxy acids (e.g., m-CPBA) yields the corresponding epoxide. Dihydroxylation using osmium tetroxide or cold, dilute potassium permanganate (B83412) produces a vicinal diol. Oxidative cleavage with ozone (ozonolysis) or potassium permanganate under harsh conditions can break the double bond to form an aldehyde or a carboxylic acid.

Reduction: Catalytic hydrogenation (e.g., using H2 gas with a Pd/C catalyst) will reduce the allyl group to the corresponding saturated propyl group, yielding N-(2-propylphenyl)alanine.

Metathesis: Alkene metathesis, particularly cross-metathesis with other olefins using catalysts like Grubbs' catalyst, can be used to extend the carbon chain or introduce new functional groups. Ring-closing metathesis can also be employed to construct cyclic structures. nih.govacs.org

Hydroboration-Oxidation: This two-step procedure allows for the anti-Markovnikov addition of water across the double bond, converting the allyl group into a 3-hydroxypropyl group.

Halogenation: The addition of halogens (e.g., Br2) across the double bond results in a 2,3-dihalopropyl substituent.

Reaction TypeReagentsResulting Functional Group
Epoxidation m-CPBAEpoxide
Dihydroxylation OsO4, NMO1,2-Diol
Hydrogenation H2, Pd/CPropyl group
Hydroboration-Oxidation 1. BH3-THF; 2. H2O2, NaOHPrimary alcohol
Ozonolysis (Reductive) 1. O3; 2. Zn, H2OAldehyde

Cyclization Reactions and Formation of Polycyclic Systems Incorporating the this compound Framework

The unique structural feature of this compound, which combines an amino acid moiety with a phenyl ring bearing a reactive allyl group, provides an excellent platform for the construction of novel polycyclic systems through intramolecular cyclization. A particularly powerful tool for achieving such transformations is the palladium-catalyzed Mizoroki-Heck reaction. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org

In the context of this compound, an intramolecular Heck reaction can be envisioned if the phenyl group is appropriately substituted with a halide (e.g., iodine or bromine). The palladium catalyst would oxidatively add to the aryl-halide bond, followed by migratory insertion of the tethered allyl group and subsequent β-hydride elimination to afford a cyclized product. The regioselectivity of this cyclization can be influenced by the nature of the directing group on the nitrogen atom.

Recent studies have highlighted the utility of amine-directed Mizoroki-Heck reactions for the arylation of free allylamines. rsc.org This suggests that the amino acid functionality of this compound could play a crucial role in directing the cyclization, potentially leading to high levels of regioselectivity and stereoselectivity. The reaction conditions for such a transformation would likely involve a palladium(II) acetate (B1210297) catalyst in the presence of an oxidant and a suitable solvent. rsc.org

The general scheme for a proposed intramolecular Heck cyclization of a halogenated this compound derivative is presented below:

Scheme 1: Proposed Intramolecular Heck Cyclization

The specific polycyclic system formed would depend on the position of the halide on the phenyl ring and the reaction conditions employed. This methodology offers a versatile entry into a range of complex heterocyclic structures incorporating the alanine backbone.

Table 1: Proposed Conditions for Intramolecular Heck Cyclization of N-(2-allyl-X-phenyl)alanine Derivatives

Entry Halogen (X) Catalyst Base Solvent Expected Product
1 I Pd(OAc)₂ AgOAc TFA Dihydro-pyrroloquinoline derivative
2 Br PdCl₂ K₂CO₃ DMF Dihydro-isoindoline derivative

This table presents hypothetical reaction conditions based on analogous transformations reported in the literature.

Synthesis of Isotopically Labeled Analogues for Mechanistic Probes

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and tracking the metabolic fate of molecules. The synthesis of isotopically labeled this compound analogues, such as those containing deuterium (B1214612) (²H) or carbon-13 (¹³C), can provide crucial insights into its biochemical and chemical transformations.

The introduction of isotopic labels can be achieved through various synthetic strategies. For instance, deuterium can be incorporated by using deuterated reagents during the synthesis of the precursor molecules. A general method for the synthesis of selectively deuterated amines has been developed, which could be adapted for the preparation of deuterated this compound. nih.gov

The synthesis of ¹³C-labeled analogues often involves the use of a commercially available ¹³C-labeled starting material. For example, the methyl group of the alanine moiety could be labeled using ¹³C-labeled methyl iodide in a suitable synthetic step. A palladium-catalyzed C(sp³)–H functionalization approach has been successfully employed for the synthesis of ¹³C-methyl-labeled amino acids and could be a viable strategy for labeling this compound. nih.gov This method involves the use of a directing group to achieve site-selective methylation.

Furthermore, the aromatic ring can be labeled with ¹³C and deuterium using methods developed for other aromatic amino acids like phenylalanine. nih.gov These methods often start from simple, commercially available isotopically labeled precursors.

Table 2: Potential Strategies for the Synthesis of Isotopically Labeled this compound Analogues

Isotope Labeling Position Proposed Synthetic Strategy Key Labeled Reagent
¹³C Alanine methyl group Pd-catalyzed C(sp³)–H functionalization ¹³CH₃I
²H Aromatic ring Acid-catalyzed H/D exchange D₂O/DCl

This table outlines potential synthetic approaches based on established methodologies for isotopic labeling of amino acids.

The availability of these isotopically labeled analogues would facilitate detailed mechanistic studies of the cyclization reactions described in the previous section and enable in-depth investigations of the biological activity and metabolic pathways of this compound and its derivatives.

Structural Elucidation and Characterization Techniques

Advanced Spectroscopic Methods for Structural Assignment

No published studies containing ¹H NMR, ¹³C NMR, or 2D NMR experimental data specifically for N-(2-allylphenyl)alanine were found.

Specific mass spectrometry or high-resolution mass spectrometry data detailing the molecular formula confirmation and fragmentation patterns for this compound are not available in the reviewed literature.

There are no available IR spectra specifically corresponding to this compound to detail its characteristic absorption bands for functional group identification.

No UV-Visible absorption spectra for this compound have been published, which would be necessary to describe its electronic transition properties.

Chiroptical Characterization

Specific optical rotation values ([α]D) for the enantiomers of this compound are not documented in the available scientific literature.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemical features of chiral molecules like this compound. This method measures the differential absorption of left and right circularly polarized light, providing information about the conformation of the molecule in solution. For amino acid derivatives, CD spectra are particularly sensitive to the local environment of the chiral center and the presence of any secondary structure.

Detailed research findings from analogous phenylalanine derivatives suggest that the sign and magnitude of the Cotton effect in the CD spectrum can be directly correlated with the absolute configuration (D or L) of the amino acid. For this compound, a comparative analysis of the CD spectra of the L- and D-enantiomers would be expected to show mirror-image spectra, confirming the enantiomeric relationship. Furthermore, changes in solvent polarity or pH could induce conformational changes that would be readily detectable by CD spectroscopy, offering insights into the molecule's dynamic behavior in different environments.

Table 1: Illustrative Circular Dichroism Data for this compound Enantiomers

Wavelength (nm)L-N-(2-allylphenyl)alanine Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)D-N-(2-allylphenyl)alanine Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
280+1500-1490
265-800+810
220+12000-11950
205-25000+25100

This table is a hypothetical representation based on typical values for similar aromatic amino acid derivatives and is intended for illustrative purposes.

X-ray Crystallography for Solid-State Molecular Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide a wealth of information, including bond lengths, bond angles, and torsion angles, thereby establishing its exact molecular conformation in the solid state.

The process involves growing a high-quality single crystal of this compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. This would reveal the spatial relationship between the alanine (B10760859) backbone, the phenyl ring, and the allyl substituent.

Key structural parameters that would be elucidated include the planarity of the phenyl ring, the orientation of the allyl group relative to the ring, and the conformation of the amino acid backbone. Furthermore, the crystal packing arrangement would be revealed, showing the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that stabilize the crystal lattice. For racemic mixtures, X-ray crystallography can determine whether the compound crystallizes as a conglomerate (a physical mixture of enantiopure crystals) or a racemic compound (containing both enantiomers in the unit cell).

Table 2: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.25
b (Å)5.88
c (Å)18.45
β (°)98.7
Volume (ų)1100.2
Z4
Density (calculated) (g/cm³)1.25

This table presents hypothetical data typical for a small organic molecule and serves as an example of the information obtained from an X-ray crystallographic analysis.

Chromatographic Methods for Purity and Stereoisomeric Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are indispensable for assessing the purity and stereoisomeric integrity of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for these purposes.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for determining the chemical purity of this compound. A common approach is reversed-phase HPLC (RP-HPLC), where the compound is passed through a nonpolar stationary phase with a polar mobile phase. The purity is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Different detection methods can be employed, with UV detection being suitable due to the presence of the phenyl chromophore.

For assessing stereoisomeric purity, chiral HPLC is the method of choice. This involves using a chiral stationary phase (CSP) that can

Computational and Theoretical Investigations

Quantum Mechanical (QM) Studies (e.g., Density Functional Theory (DFT) for electronic structure and reactivity)

A thorough search of scientific databases indicates that specific quantum mechanical studies on N-(2-allylphenyl)alanine, including Density Functional Theory (DFT) calculations to elucidate its electronic structure and reactivity, have not been reported in the available literature. DFT is a powerful computational tool used to investigate the electronic properties of molecules, such as orbital energies, electron density distribution, and molecular electrostatic potential, which are crucial for understanding a molecule's reactivity and potential interaction sites. While DFT has been extensively applied to study natural amino acids and their simpler derivatives, similar analyses for this compound are not publicly accessible.

Conformational Analysis and Energy Landscapes

There is no specific literature available detailing the conformational analysis and energy landscapes of this compound. Such studies are essential for understanding the three-dimensional shapes a molecule can adopt and the energetic favorability of these different conformations. Techniques like potential energy surface (PES) scanning are typically employed to identify stable conformers and the energy barriers between them. This information is critical for predicting a molecule's biological activity and its interactions with other molecules. Without dedicated studies, the specific conformational preferences of this compound remain uncharacterized.

Exploration of Reaction Mechanisms and Transition States

A review of the literature reveals no specific computational studies on the reaction mechanisms and transition states involving this compound. Computational chemistry methods, particularly quantum mechanics, are frequently used to map out the pathways of chemical reactions, identify transition state structures, and calculate activation energies. This knowledge is fundamental to understanding how a molecule participates in chemical transformations. For this compound, such mechanistic explorations have not been reported.

Intermolecular Interaction Studies (e.g., hydrogen bonding, non-covalent interactions)

There is a lack of specific research in the public domain concerning the intermolecular interactions of this compound, such as its hydrogen bonding capabilities and other non-covalent interactions. Understanding these interactions is key to predicting how the molecule will behave in a condensed phase, including its aggregation properties and its ability to bind to biological targets. Computational methods like symmetry-adapted perturbation theory (SAPT) or the analysis of the non-covalent interaction index (NCI) are often used for this purpose, but their application to this compound has not been described in the literature.

Reactivity and Mechanistic Investigations of N 2 Allylphenyl Alanine

Reactivity at the Allyl Moiety (e.g., olefin functionalization, pericyclic reactions)

The allyl group is a versatile functional handle, susceptible to a wide array of chemical transformations. Its reactivity is central to the utility of N-(2-allylphenyl)alanine in synthetic chemistry. The activating effects of allylic groups in S(N)2 reactions are well-documented, suggesting that the allyl moiety in this compound can enhance displacement reactions. nih.gov

Olefin Functionalization: The double bond of the allyl group is a prime site for functionalization. Palladium-catalyzed reactions, for instance, are powerful tools for allylic substitution, allowing for the formation of various carbon-carbon and carbon-heteroatom bonds. acs.orgnih.gov Catalyst-controlled divergent synthesis can lead to either C-O or C-N allylic functionalization from a common terminal olefin, a principle applicable to the allyl group of this compound. nih.gov Such reactions could introduce new functionalities, for example, through amination or oxidation, providing pathways to novel amino acid derivatives. The functionalization can also proceed via radical mechanisms, such as the 1,2-dicarbofunctionalization of olefins, which rapidly increases molecular complexity. researchgate.net

Pericyclic Reactions: The 1,5-diene-like structure inherent in molecules containing an allyl group attached to an aromatic ring opens the door to pericyclic reactions. These concerted reactions, which proceed through a cyclic transition state, are governed by the principle of orbital symmetry conservation. researchgate.net Key examples of pericyclic reactions relevant to the allyl moiety include:

Sigmatropic Rearrangements: These intramolecular rearrangements involve the migration of a σ-bond across a π-system. libretexts.org The researchgate.netresearchgate.net-sigmatropic rearrangement (or Claisen-type rearrangement) is particularly relevant, where the allyl group can rearrange, as seen in analogous systems like allyl phenyl ether. libretexts.org Quantum-chemical studies on similar molecules like allyl phenyl sulfide show that such rearrangements proceed through a chair-like transition state. researchgate.net

Cycloaddition Reactions: The allyl double bond can act as a dienophile in [4+2] cycloadditions (Diels-Alder reactions) or as a component in [2+2] photocycloadditions, forming new ring systems. libretexts.orgmsu.eduox.ac.uk

Ene Reactions: This class of pericyclic reactions involves the reaction of the alkene (the 'ene', in this case, the allyl group) with a compound having an allylic hydrogen (the 'enophile'). msu.edu

The table below summarizes potential functionalization reactions at the allyl moiety.

Reaction TypeReagents/ConditionsPotential Product
Allylic AminationPalladium catalyst, Amine sourceN-(2-(3-aminoprop-1-en-1-yl)phenyl)alanine
EpoxidationPeroxy acids (e.g., m-CPBA)N-(2-(oxiran-2-ylmethyl)phenyl)alanine
Diels-Alder [4+2]Diene, HeatCycloadduct (e.g., substituted cyclohexene)
Claisen RearrangementHeatRearranged isomer (e.g., phenol derivative)

Reactions Involving the Alanine (B10760859) Core (e.g., peptide bond formation, side-chain modifications)

The alanine core of this compound possesses the characteristic functional groups of an amino acid—an amine and a carboxylic acid—which dictate its fundamental reactivity, particularly in the context of peptide chemistry.

Peptide Bond Formation: The primary amine and carboxylic acid groups are readily available for standard peptide coupling reactions. This allows for the incorporation of this compound into peptide chains using established protocols like solid-phase peptide synthesis (SPPS). researchgate.netpacific.edu In SPPS, the amino acid is typically protected with Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) groups to control the sequence of amide bond formation. pacific.edugoogle.com The allyl group itself can serve as a protecting group in peptide synthesis, which is orthogonal to many common protecting groups and can be removed under specific conditions, often using a palladium catalyst. google.comresearchgate.net

Side-Chain Modifications: While the "side-chain" in this molecule is the complex N-(2-allylphenyl) group, the fundamental reactivity of the alanine backbone allows for further modifications. For instance, reactions targeting the amine or carboxylate after peptide incorporation are common strategies for late-stage functionalization of peptides. nih.gov The nucleophilic nature of the secondary amine in the this compound unit could be exploited for specific alkylation or acylation reactions, provided that steric hindrance is not prohibitive. Studies on analogous systems, such as the reaction of allyl isothiocyanate with alanine, demonstrate how the amino group can react with electrophiles to form adducts like N-allylthiocarbamoyl derivatives, which can subsequently cyclize. semanticscholar.orgnih.govscispace.com

The table below outlines the primary reactions of the alanine core.

Functional GroupReaction TypeReagents/ConditionsApplication
Amino Group (-NH-)Peptide CouplingActivated amino acid, coupling agent (e.g., HBTU)Peptide synthesis
Carboxylic Acid (-COOH)Peptide CouplingAmine, coupling agent (e.g., DCC)Peptide synthesis
Amino Group (-NH-)AcylationAcid chloride / AnhydrideN-terminal modification
Carboxylic Acid (-COOH)EsterificationAlcohol, Acid catalystC-terminal modification

Influence of the N-Phenyl Substituent on Stereoselectivity and Reaction Pathways

The N-phenyl group, substituted with an allyl moiety, is not merely a passive component of the molecule. Its steric and electronic properties exert a significant influence on the stereochemical outcome and pathways of reactions involving this compound.

The bulky N-aryl substituent creates a sterically demanding environment around the chiral center of the alanine core. This steric hindrance can direct the approach of incoming reagents, leading to high diastereoselectivity in reactions such as alkylation or additions to the carbonyl group. In related systems, chiral auxiliaries derived from N-aryl amino acids have been shown to effectively control stereochemistry by shielding one face of the molecule. researchgate.net

In transition metal-catalyzed reactions, such as palladium-catalyzed allylic substitutions, the N-phenyl group can act as part of a ligand framework. The electronic properties and steric profile of the substituent can influence the stability and reactivity of the metal-complex intermediates. nih.gov The coordination of the metal can be influenced by the π-system of the phenyl ring or the allyl double bond, potentially altering the regioselectivity and enantioselectivity of the transformation. For example, in Pd-catalyzed allylic amination, the nature of the ligand is crucial in determining which allylic terminus is attacked by the nucleophile. nih.gov The electronic nature of the N-phenyl group affects the nucleophilicity of the nitrogen atom, which in turn can alter reaction rates and even favor certain mechanistic pathways over others.

Kinetic and Thermodynamic Characterization of Transformation Processes

Understanding the kinetics and thermodynamics of reactions involving this compound is essential for optimizing reaction conditions and elucidating mechanisms. Kinetic studies focus on reaction rates, determining parameters such as reaction order, rate constants, and activation energies. Thermodynamic studies investigate the energy changes throughout a reaction, identifying the relative stabilities of reactants, intermediates, transition states, and products.

Kinetic investigations can be performed using techniques like NMR spectroscopy to monitor the concentration of reactants and products over time. rsc.org For example, in the oxidation of alanine by N-chlorosuccinimide, kinetic studies revealed that the reaction is first order with respect to both the oxidant and the substrate. researchgate.net Similar studies on this compound could elucidate the influence of the N-aryl and allyl groups on reaction rates.

Thermodynamic characterization is often achieved through computational chemistry, using methods like Density Functional Theory (DFT). researchgate.netrsc.org These calculations can map the potential energy surface of a reaction, providing insights into the feasibility of different pathways. For instance, a quantum-chemical study of the thermal rearrangement of allyl phenyl sulfide identified the transition state structures and calculated the energy profile for the researchgate.netresearchgate.net-sigmatropic rearrangement. researchgate.net Such an approach could be used to predict the most favorable pericyclic reaction pathways for this compound and to calculate the activation barriers, which are directly related to reaction kinetics. Theoretical models like the Rice-Ramsperger-Kassel-Marcus (RRKM) theory can be used to determine pressure- and temperature-dependent rate constants. nih.gov

The following table presents hypothetical kinetic data for a transformation, illustrating the type of information gained from such studies.

Reactant Concentration [A] (M)Reactant Concentration [B] (M)Initial Rate (M/s)
0.10.11.2 x 10⁻³
0.20.12.4 x 10⁻³
0.10.24.8 x 10⁻³

This table demonstrates how varying reactant concentrations can be used to determine the order of a reaction.

Mechanistic Studies of Chemical Transformations

Elucidating the precise step-by-step mechanism of a chemical transformation is a cornerstone of organic chemistry. For a molecule as complex as this compound, multiple mechanistic pathways can be envisioned for its various reactions.

Pericyclic Mechanisms: As discussed, reactions at the allyl moiety, such as sigmatropic rearrangements and cycloadditions, are often governed by concerted pericyclic mechanisms. The stereochemical outcomes of these reactions are predicted by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry. researchgate.netlibretexts.org For example, the thermal researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl phenyl ether system is expected to proceed via a suprafacial pathway. libretexts.org

Ionic Mechanisms: Many reactions involving the alanine core, such as peptide bond formation, proceed through ionic mechanisms involving nucleophilic attack and the formation of tetrahedral intermediates. The reaction of allyl isothiocyanate with amino acids, for instance, involves the nucleophilic addition of the amino group to the isothiocyanate, followed by a cyclization step. rsc.org

Radical Mechanisms: Under certain conditions, such as in the presence of radical initiators (e.g., AIBN), reactions can proceed through free-radical chain mechanisms. nih.gov For the allyl group, this could involve radical addition to the double bond. Mechanistic studies on related allylic systems have shown that pathways can involve electron transfer steps followed by fragmentation or radical addition-elimination sequences. nih.gov

Organometallic Mechanisms: Palladium-catalyzed reactions at the allyl group proceed through a well-defined organometallic catalytic cycle. This typically involves oxidative addition of a palladium(0) species to an allylic substrate to form a π-allyl palladium(II) complex, followed by nucleophilic attack on the allyl ligand and subsequent reductive elimination to regenerate the catalyst. nih.gov Mechanistic studies are crucial for understanding how factors like ligand structure and cocatalysts can switch the reaction between different pathways, such as from allylic C-H functionalization to olefin isomerization/oxidative amination. nih.gov

Coordination Chemistry and Catalytic Applications

Synthesis and Structural Characterization of Metal Complexes with N-(2-allylphenyl)alanine Ligands

There is no available scientific literature detailing the synthesis and structural characterization of metal complexes specifically featuring this compound as a ligand. While the synthesis of metal complexes with other amino acid-derived ligands is a broad field of study, research explicitly focused on this particular compound is not found in the public domain.

Metal-Ligand Binding Affinity and Coordination Modes

Information on the metal-ligand binding affinity and specific coordination modes of this compound is not documented in the reviewed literature. The coordination of amino acids to metal centers typically involves the amino and carboxylate groups, and potentially other donor atoms within the side chain, but specific studies for this compound are absent.

Investigation of Catalytic Activity of Metal Complexes (e.g., in C-C bond formation, asymmetric catalysis)

There are no published investigations into the catalytic activity of metal complexes of this compound. Consequently, no data exists on their potential applications in C-C bond formation or asymmetric catalysis.

Mechanistic Aspects of Catalytic Cycles

As there are no studies on the catalytic applications of this compound metal complexes, the mechanistic aspects of any potential catalytic cycles remain uninvestigated.

Derivatives and Analogues of N 2 Allylphenyl Alanine

Synthesis and Chemical Characterization of N-Aryl Alanine (B10760859) Analogues with Modified Aryl or Alkene Substituents

The synthesis of N-aryl alanine analogues is a cornerstone of creating chemical diversity from the parent N-(2-allylphenyl)alanine structure. The primary methods involve either modifying the aryl ring prior to or after its coupling with the alanine moiety, or chemically altering the pendant alkene group.

Modification of the Aryl Ring: A common strategy for synthesizing N-aryl alanine derivatives involves the condensation of a substituted aryl precursor with alanine. One established method is the reaction of substituted cinnamic acids with alanine to form cinnamoyl alanines. asianpubs.orgnih.gov For example, various substituted benzaldehydes can be condensed with malonic acid to produce a library of cinnamic acid derivatives. researchgate.net These intermediates are then coupled with alanine to yield the final N-cinnamoyl alanine products. This approach allows for the introduction of a wide array of substituents onto the phenyl ring. asianpubs.org Another powerful technique is the direct N-arylation of alanine using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which couples an aryl halide (e.g., a substituted 2-allyl-iodobenzene) with alanine. researchgate.net Metal-free, base-induced aryl amination reactions have also been reported, providing an alternative route. mdpi.comresearchgate.net

The synthesis of cinnamoyl alanine derivatives, which are structurally related to this compound (differing by the conjugation and oxidation state of the side chain), illustrates a practical approach. The process begins with the synthesis of substituted 4-benzylidene-2-phenyloxazol-5-ones, which are then reacted with alanine in the presence of sodium hydroxide (B78521) to yield the target molecules. asianpubs.orgasianpubs.org

Below is a table summarizing the synthesis of various substituted cinnamic acids, which serve as key precursors for N-aryl alanine analogues. researchgate.net

Modification of the Alkene Substituent: The allyl group itself is a versatile functional handle for further chemical modification. Standard alkene reactions can be employed to alter this moiety. For instance, photoredox-mediated α-vinylation of α-amino acids using vinyl sulfones provides a pathway to generate allylic amines, demonstrating a method to form or modify the alkene component. acs.org While less common than aryl modification, altering the alkene could involve reactions like isomerization to the propenyl analogue, epoxidation, dihydroxylation, or cross-metathesis to introduce different substituents. nih.gov

Characterization of these synthesized analogues relies on a suite of standard analytical techniques. Infrared (IR) spectroscopy is used to confirm the presence of key functional groups such as N-H and C=O bonds. Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 NMR (¹³C NMR) spectroscopy are essential for elucidating the precise molecular structure, including the substitution pattern on the aryl ring and the integrity of the alanine and alkene moieties. Mass spectrometry confirms the molecular weight of the synthesized compounds. asianpubs.orgresearchgate.netasianpubs.org

Systematic Structural Variations and Their Impact on Chemical Properties and Reactivity

Aryl Substituent Effects: The electronic nature of substituents on the phenyl ring significantly influences the reactivity of the entire molecule. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or chloro (-Cl) groups, decrease the electron density of the aromatic ring. This can impact the nucleophilicity of the nitrogen atom and the acidity of the N-H proton. Conversely, electron-donating groups (EDGs), like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups, increase the ring's electron density. Theoretical investigations into aryl halide aminations have shown that Hammett σ constants, which quantify the electronic effect of substituents, correlate with reaction activation energies. nih.gov This principle suggests that the reactivity of this compound derivatives in reactions like further N-alkylation or acylation can be tuned by the choice of aryl substituent. These electronic perturbations also affect intermolecular forces, such as π-stacking, which can influence how molecules interact in solution or in the solid state. nih.gov

Alkene Moiety Modifications: The position and nature of the alkene side chain are also critical. The allyl group (CH₂CH=CH₂) in this compound is distinct from a propenyl group (CH=CHCH₃). The isolated double bond of the allyl group has different reactivity compared to the conjugated system of a propenyl group. For instance, the allyl group is amenable to reactions like radical-based thiol-ene additions, which are useful for post-polymerization modification. researchgate.net Isomerization from an allyl to a propenyl side chain would create a conjugated system with the aryl ring, altering the molecule's UV-visible absorption properties and its reactivity in cycloaddition or polymerization reactions.

The following table outlines the predicted impact of various structural modifications on the chemical properties of this compound.

Incorporation of this compound into Oligomeric or Polymeric Chemical Scaffolds

The bifunctional nature of this compound, possessing both a polymerizable amino acid core and a reactive pendant allyl group, makes it a valuable monomer for the synthesis of functional polymers. nih.govtandfonline.com Amino acids can be incorporated into polymer backbones to create materials like polyamides and poly(ester amide)s, which often exhibit biocompatibility and biodegradability. tandfonline.comnih.govrsc.org

Polymer Synthesis: One major route for incorporation is through polycondensation reactions. The amino and carboxylic acid groups of this compound can participate in step-growth polymerization with appropriate comonomers. For instance, direct polycondensation of diamines with diacid chlorides is a common method for preparing polyamides. nih.gov In this context, a diamine derivative of this compound could be reacted with a diacid chloride, or conversely, a diacid derivative could be reacted with a diamine, to form a polyamide. nih.govresearchgate.net These methods often yield polymers with high thermal resistance. researchgate.net Another approach is the catalytic dehydrogenation of diols and diamines, which offers a more atom-economical route to polyamides. nih.gov

The resulting polymer would feature the this compound unit as an integral part of the main chain. The chemical structure of the polymer backbone (e.g., aromatic vs. aliphatic comonomers) would dictate properties like thermal stability and solubility. nih.gov

Post-Polymerization Modification: A key advantage of using this compound as a monomer is the presence of the pendant allyl group on the aryl side chain. This functional group typically does not interfere with the polymerization of the amino acid moiety and remains available for subsequent chemical reactions. This process, known as post-polymerization modification (PPM), allows for the synthesis of a single parent polymer that can then be diversified into a library of functional materials. nih.govacs.org

The allyl group is particularly well-suited for "click" chemistry reactions, such as the thiol-ene reaction, which is a highly efficient and selective radical-mediated addition of a thiol across the double bond. nih.govdntb.gov.ua This allows for the attachment of a wide variety of molecules, including biomolecules, drugs, or other functional moieties, onto the polymer scaffold. Other reactions like epoxidation, bromination, and dihydroxylation can also be performed on the pendant allyl groups to introduce different functionalities. nih.gov

The table below summarizes potential polymer architectures incorporating this compound.

Design and Synthesis of N-Aryl-β-alanine Derivatives for Comparative Chemical Studies

The design and synthesis of N-aryl-β-alanine derivatives are of significant interest for comparative studies against their α-amino acid counterparts like this compound. ktu.edu β-Amino acids are structural isomers of α-amino acids, where the amino group is attached to the third carbon atom (the β-carbon) from the carboxyl group. This seemingly small structural change leads to significant differences in the chemical and conformational properties of molecules and polymers derived from them. researchgate.net

Synthesis: The synthesis of N-aryl-β-alanines can be achieved through methods analogous to those for α-amino acids. For instance, N-alkylation or N-arylation of β-alanine is a common strategy. nih.govacs.org Various synthetic routes to β-alanine itself are well-established, using precursors like acrylic acid or acrylonitrile. frontiersin.org Once β-alanine is obtained, it can be reacted with an appropriate arylating agent, such as 2-allyl-iodobenzene, under conditions similar to those used for α-alanine to yield N-(2-allylphenyl)-β-alanine. Researchers have designed and synthesized various new N-aryl-β-alanine derivatives, including those containing carbohydrazide (B1668358) and azole moieties, for further investigation. researchgate.net

Rationale for Comparative Studies: The primary motivation for synthesizing N-aryl-β-alanine derivatives is to study how the change in backbone structure affects molecular properties.

Conformational Differences: When incorporated into oligomers or polymers, β-amino acids lead to different secondary structures compared to α-amino acids. While α-peptides famously form α-helices and β-sheets, β-peptides can adopt unique helical and sheet-like structures. This difference in folding propensity is critical for designing peptidomimetics with specific three-dimensional shapes.

Proteolytic Stability: Natural proteases are highly specific for cleaving peptide bonds between L-α-amino acids. Oligomers containing β-amino acids, often called β-peptides or poly(β-peptoid)s, are resistant to enzymatic degradation. chinesechemsoc.org This enhanced stability is a highly desirable trait for therapeutic applications.

Polymer Properties: In polymer science, the use of N-substituted β-alanines allows for the synthesis of poly(β-peptoid)s. nih.gov These polymers, structurally similar to poly(α-peptoid)s (poly-N-substituted glycines), have received attention as biomaterials. The living nucleophilic ring-opening polymerization of N-substituted β-alanine N-carboxyanhydrides (β-NNCAs) or N-thiocarboxyanhydrides (β-NNTAs) provides a route to well-defined poly(β-peptoid)s. chinesechemsoc.orgnih.gov Comparing these polymers to analogous polymers made from α-amino acids allows researchers to probe how backbone structure influences properties like solubility, self-assembly, and material characteristics.

The following table provides a direct comparison between this compound and its β-analogue.

Advanced Analytical Methodologies for Complex System Analysis

Enantiomer-Specific Isotopic Analysis for Chiral Origin Determination

Enantiomer-specific isotopic analysis (ESIA) is a powerful technique used to determine the origin of chiral molecules by measuring the stable isotope ratios of individual enantiomers. This method can distinguish between biologically and synthetically produced compounds. While direct ESIA studies on N-(2-allylphenyl)alanine are not prominently documented, the principles of the technique, as applied to other amino acids, provide a clear framework for its potential application.

The methodology generally involves the chromatographic separation of the enantiomers followed by isotope ratio mass spectrometry (IRMS). For amino acids, this can be achieved using chiral columns in high-performance liquid chromatography (HPLC) or gas chromatography (GC) systems. nih.govresearchgate.netfigshare.com A recent development involves a multidimensional HPLC system for the isolation of individual amino acids, followed by analysis with a nanomol-scale elemental analyzer coupled to an IRMS (nano-EA/IRMS). nih.gov This approach has been successfully used to determine the carbon (δ¹³C) and nitrogen (δ¹⁵N) isotopic compositions of 15 different proteinogenic amino acid enantiomers. nih.gov

Key Findings from Analogous Systems:

Isotopic Conservation: Studies have demonstrated that HPLC-based separation methods conserve the isotopic information of the amino acid enantiomers. nih.gov

Biological vs. Abiotic Origins: Significant differences in nitrogen isotope ratios (¹⁵N/¹⁴N) can be indicative of the compound's origin. For instance, large ¹⁵N-depletions have been observed in D-amino acids from bacterial sources compared to their L-counterparts, which can help in distinguishing biological from non-biological sources. nih.govnih.gov

High Sensitivity: Advances in technology, such as the use of Orbitrap mass spectrometry, are pushing the boundaries of sensitivity, allowing for isotopic analysis at the picomole level. This is particularly valuable for samples where the analyte is present in trace amounts. nih.gov

The application of ESIA to this compound would involve developing a chiral separation method capable of resolving its enantiomers, followed by isotopic analysis to determine if its origin is from a biological source or a synthetic chemical process.

Table 1: Principles of Enantiomer-Specific Isotopic Analysis

StepDescriptionRelevance to this compound
Enantiomer Separation Chromatographic resolution of the R- and S-enantiomers using a chiral stationary phase (e.g., via HPLC or GC).A specific chiral column and mobile phase would need to be developed to separate the enantiomers of this compound.
Isotope Ratio Measurement The separated enantiomers are combusted to gas (e.g., CO₂, N₂), and the ratio of heavy to light isotopes is measured by IRMS.Measurement of δ¹³C and δ¹⁵N would provide insights into the synthetic pathway or potential biological origin of the compound.
Data Interpretation Comparison of the isotopic signatures of the enantiomers to known standards or to each other to infer origin or formation pathways.A significant difference in the isotopic composition between the enantiomers could suggest a stereoselective enzymatic process was involved in its formation.

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) for High-Sensitivity Analysis

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective analytical technique used for the quantification of compounds in complex matrices. While specific UPLC-MS/MS methods for this compound were not detailed in the provided search results, methods for analogous N-substituted amino acids, such as N-oleoyl alanine (B10760859), demonstrate the utility of this technique. nih.govresearchgate.netnih.gov

A typical UPLC-MS/MS method involves optimizing the chromatographic separation to resolve the analyte from other matrix components, followed by detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity. For N-substituted amino acids, derivatization is often employed to enhance chromatographic retention and ionization efficiency. nih.govresearchgate.net For example, derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) has been successfully used for the analysis of a wide range of amino acids and dipeptides. nih.govresearchgate.net

Research Findings from Analysis of N-Acyl Amino Acids:

High Recovery and Reliability: A method for the analysis of N-oleoyl glycine (B1666218) and N-oleoyl alanine reported high recovery (>90%) and good precision, making it suitable for pharmacokinetic studies. nih.govnih.gov

Organ-Specific Distribution: A UPLC-MS/MS method for 36 dipeptides revealed organ-specific distribution patterns in mice, highlighting the technique's ability to quantify analytes in various biological tissues. nih.gov

High-Throughput Analysis: The use of UPLC allows for rapid analysis times, with methods developed for the separation of numerous analytes in under 10 minutes. researchgate.net

A UPLC-MS/MS method for this compound would likely involve a reversed-phase separation on a C18 column and detection by a triple quadrupole mass spectrometer. Optimization of the mobile phase, gradient elution, and MS/MS parameters (e.g., precursor and product ions, collision energy) would be critical for achieving high sensitivity and selectivity.

Table 2: Representative UPLC-MS/MS Parameters for N-Substituted Amino Acid Analysis

ParameterTypical Value/Condition
Column Reversed-phase C18
Mobile Phase Acetonitrile/Water with formic acid or ammonium (B1175870) acetate (B1210297)
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 1 - 10 µL
Ionization Mode Electrospray Ionization (ESI), positive or negative
MS/MS Mode Multiple Reaction Monitoring (MRM)

Application of Alanine Scanning as a Chemical Probe for Structure-Reactivity Relationships

Alanine scanning is a powerful technique in molecular biology and medicinal chemistry used to determine the contribution of individual amino acid residues to the function or stability of a peptide or protein. wikipedia.org This is achieved by systematically replacing each residue with alanine and observing the effect on activity. mybiosource.com While this compound is a single amino acid derivative and not a peptide, the principles of alanine scanning are highly relevant when this compound is incorporated into a larger peptide chain to probe its interactions.

Studies on peptide analogues have successfully utilized alanine scanning to understand structure-activity relationships (SAR). For example, in the study of bisebromoamide analogues, systematic replacement of amino acid residues, including N-methyl phenylalanine, with alanine revealed critical residues for the compound's cytotoxic activity. nih.gov Similarly, combinatorial alanine scanning has been used to identify "hotspot" residues essential for the binding of peptides to their protein targets. nih.govchemrxiv.org

Detailed Research Findings from Alanine Scanning of Peptide Analogues:

Identification of Key Residues: Alanine scanning of a thiazole (B1198619) analogue of bisebromoamide identified that substitutions at the N-terminal capping group and the N-Me-d-BrTyr residue significantly reduced its activity. nih.gov

Elucidation of Binding Interactions: In a study of a peptide binder to the oncogenic protein MDM2, alanine scanning identified four "hotspot" residues (Phe3, Tyr6, Trp7, and Leu10) that were critical for binding affinity. nih.govchemrxiv.org

Combinatorial Approach for Deeper Insights: Combinatorial alanine scanning, where multiple residues are simultaneously replaced with alanine, can provide information on the additive or non-additive effects of residue substitutions on peptide activity. nih.gov

Emerging Research Perspectives and Future Challenges

Development of Sustainable and Green Synthetic Routes

The synthesis of N-arylated amino acids, including N-(2-allylphenyl)alanine, has traditionally relied on methods that can be resource-intensive and generate significant waste. unife.itrsc.org Consequently, a major focus of current research is the development of more sustainable and environmentally friendly synthetic protocols.

One promising avenue is the adoption of biocatalysis. Enzymes such as phenylalanine ammonia (B1221849) lyases (PALs) and transaminases are being explored for the asymmetric synthesis of non-natural amino acids. nih.govnih.govijournals.cn For instance, engineered PAL enzymes could potentially catalyze the direct amination of a suitable allyl-substituted cinnamic acid precursor, offering a one-step, highly enantioselective route to this compound under mild, aqueous conditions. ijournals.cn Furthermore, the use of whole-cell biocatalysts could eliminate the need for costly enzyme purification, further enhancing the green credentials of the process.

Another key area of development is the move towards transition-metal-free N-arylation reactions. nih.gov While palladium- and copper-catalyzed cross-coupling reactions have been instrumental in the synthesis of N-aryl amino acids, they often require expensive and toxic metal catalysts and ligands. nih.govresearchgate.net Emerging strategies that utilize alternative activation methods, such as diaryliodonium salts or base-induced aryl amination, offer a more sustainable approach by avoiding transition metals altogether. nih.govresearchgate.net The application of these methods to the synthesis of this compound could significantly reduce the environmental impact of its production.

Additionally, the principles of green chemistry are being applied to reaction conditions, with a focus on using greener solvents, such as water or bio-based solvents, and reducing energy consumption through methods like mechanochemistry. unife.itimperial.ac.uk The direct synthesis of amino acids from abundant feedstocks like dinitrogen and carbon dioxide is also a long-term goal that could revolutionize the field. rsc.org

Table 1: Comparison of Synthetic Routes for N-Aryl Amino Acids

MethodAdvantagesDisadvantagesRelevance to this compound
Traditional Cross-Coupling Well-established, broad scopeRequires transition metals, often harsh conditionsCurrent standard, but with sustainability concerns
Biocatalysis High enantioselectivity, mild conditions, renewableEnzyme stability and substrate scope can be limitingHigh potential for a highly sustainable, enantiopure synthesis
Transition-Metal-Free Arylation Avoids toxic metals, potentially cheaperMay require specific activating groups on the aryl partnerPromising for cleaner synthesis, scope needs to be explored
Green Solvents/Mechanochemistry Reduced environmental impact, lower energy consumptionCan require specialized equipment, solubility issuesApplicable to various synthetic approaches to improve sustainability

Exploration of Novel Reactivity and Cascade Transformations

The unique bifunctional nature of this compound, possessing both an amino acid and an ortho-allyl aromatic system, makes it an ideal substrate for exploring novel reactivity and designing elegant cascade transformations. units.itnih.govacs.orgresearchgate.net The allyl group, in particular, serves as a versatile handle for a variety of chemical manipulations.

Intramolecular cyclization reactions are a key area of interest. The proximity of the allyl group to the amino acid moiety allows for the construction of novel heterocyclic scaffolds. rsc.orgsemanticscholar.orgresearchgate.netresearchgate.net For example, transition-metal-catalyzed intramolecular amination or hydroamination could lead to the formation of dihydroquinoline or other nitrogen-containing heterocyclic systems, which are prevalent in pharmaceuticals and natural products. mdpi.com The development of stereoselective cyclization methods would be particularly valuable for creating chiral, polycyclic amino acid derivatives.

Furthermore, the allyl group can participate in a range of transition-metal-catalyzed cross-coupling and atom-transfer reactions. nih.govacs.org These transformations could be employed to introduce further complexity into the molecule, for instance, through allylic substitution, amination, or oxidation reactions. The interplay between the reactivity of the allyl group and the amino acid functionality could also be exploited in cascade sequences, where a single catalytic system orchestrates multiple bond-forming events in a single pot. units.itacs.orgresearchgate.net Such cascade reactions are highly atom-economical and can rapidly build molecular complexity from a relatively simple starting material. nih.gov

Integration of Computational and Experimental Approaches for Rational Design

The rational design of catalysts and reaction pathways for the synthesis and transformation of this compound can be significantly accelerated by the integration of computational and experimental approaches. nih.govacs.orgnih.govusask.ca Density Functional Theory (DFT) calculations, for example, can provide valuable insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity. acs.org

In the context of developing sustainable synthetic routes, computational modeling can be used to predict the substrate specificity of enzymes, guiding protein engineering efforts to create biocatalysts tailored for the synthesis of this compound. nih.gov Similarly, for transition-metal-catalyzed reactions, DFT studies can help in the rational design of ligands that promote desired reactivity and selectivity, potentially leading to the discovery of more efficient and robust catalytic systems. vt.edu

Computational methods can also be employed to explore the conformational landscape of this compound and its derivatives. nih.gov Understanding the preferred three-dimensional structures of these molecules is crucial for designing them as building blocks for peptides or other bioactive compounds where conformation plays a critical role in function. This knowledge can inform the design of molecules with specific shapes and biological activities.

Discovery of New Chemical Applications as Building Blocks or Reagents

While the full potential of this compound is still being uncovered, its unique structural features suggest a wide range of applications as a versatile building block or reagent in organic synthesis. researchgate.netnih.govenamine.netnih.govnbinno.com

One of the most promising applications is in the synthesis of novel heterocyclic compounds. mdpi.comresearchgate.netnih.govnih.gov Through intramolecular cyclization or by participating in multi-component reactions, this compound can serve as a precursor to a diverse array of nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry. mdpi.comresearchgate.net

Furthermore, its incorporation into peptides could lead to the development of peptidomimetics with unique structural and biological properties. acs.org The allyl group can be used as a point of attachment for other molecules or for inducing specific conformational constraints within the peptide backbone. This could lead to the discovery of new therapeutic peptides with enhanced stability or novel modes of action.

The allylic functionality also opens up possibilities for its use in materials science, for example, as a monomer for polymerization or as a component of functional materials where the amino acid moiety can impart specific properties such as chirality or biocompatibility.

Table 2: Potential Applications of this compound

Application AreaPotential Role of this compoundKey Structural Features Utilized
Heterocycle Synthesis Precursor to novel nitrogen-containing heterocyclesAmino acid and ortho-allylphenyl moieties for cyclization
Medicinal Chemistry Building block for bioactive molecules and peptidomimeticsChiral center, aromatic ring, reactive allyl group
Peptide Chemistry Introduction of conformational constraints and functional handlesAllyl group for modification, unique side chain
Materials Science Monomer for functional polymersPolymerizable allyl group, chiral amino acid component

Q & A

Q. What are the common synthetic routes for preparing N-(2-allylphenyl)alanine and its derivatives?

this compound derivatives are typically synthesized via esterification or methylenation reactions. For example, 2-allylphenyl benzoates can undergo methylenation using the Tebbe reagent (e.g., in THF solvent) to yield vinyl ether derivatives like 2-allylphenyl 1-(phenyl)vinyl ethers . Reaction conditions (e.g., temperature, molar ratios) and catalysts (e.g., DMAP) are critical for controlling regioselectivity and yield. Detailed protocols should include purification steps (e.g., column chromatography) and characterization via NMR, HPLC, and melting point analysis .

Q. How should researchers characterize the purity and structural identity of this compound?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for reporting new compounds:

  • Purity : Use HPLC with a C18 column (≥95% purity threshold) and elemental analysis (C, H, N within ±0.4% of theoretical values).
  • Structural confirmation : Employ 1H^1 \text{H}- and 13C^{13} \text{C}-NMR for backbone assignment, FT-IR for functional groups (e.g., carboxylic acid stretch at ~1700 cm1^{-1}), and mass spectrometry (ESI-MS) for molecular ion verification .

Advanced Research Questions

Q. How can catalytic methods optimize the synthesis of this compound derivatives?

Ruthenium-based catalysts (e.g., Cp*Ru(II) or Hoveyda–Grubbs 2nd generation catalyst) enable cycloisomerization or ring-closing metathesis of 1,2-bis(2-allylphenyl)ethynes. For example:

  • Symmetrical biindenes are formed via Cp*Ru(II), while unsymmetrical products require Grubbs catalysts .
  • Troubleshooting : Substrate steric hindrance (e.g., phloroglucinol-type A-rings) may lead to failed reactions; alternative reagents like TiCp2_2Cl2_2 or CH2_2Br2_2/Zn can be tested .

Q. How do structural modifications to this compound influence biological activity?

Comparative studies of analogs (Table 1) reveal that substituent position (ortho, meta, para) and electronic effects modulate interactions with biological targets. For example:

  • Chlorination : N-(3-chlorophenylacetyl)alanine shows higher enzyme inhibition than its para-substituted counterpart due to enhanced electrophilicity .
  • Methoxy groups : Derivatives with 3,4,5-trimethoxy substitution exhibit improved solubility and receptor binding in pharmacokinetic assays .

Table 1 : Structural analogs of this compound and key properties

CompoundSubstituentsUnique Properties
N-(3-chlorophenylacetyl)alanine3-chloro, acetylatedEnhanced enzyme inhibition
N-(4-methoxyphenyl)alanine4-methoxyImproved metabolic stability
3-Chloro-L-alanineChlorinated alanine backboneDisrupts protein synthesis

Q. How should researchers resolve contradictions in spectral or biological data for this compound derivatives?

  • Spectral discrepancies : Cross-validate NMR assignments with computational tools (e.g., ACD/Labs or ChemDraw simulations) and compare with literature data for similar scaffolds .
  • Biological variability : Replicate assays under NIH guidelines (e.g., predefined sample sizes, blinded analysis) and use positive/negative controls (e.g., sulfadiazine for antimicrobial studies) .

Q. What are best practices for documenting synthetic procedures to ensure reproducibility?

Adhere to the Beilstein Journal of Organic Chemistry standards:

  • Experimental section : Specify solvent volumes, reaction times, and catalyst loadings (e.g., "0.89 g 3,4,5-trimethoxybenzoyl chloride in 10 mL THF at 25°C for 12 h") .
  • Supporting information : Include raw spectral data (NMR, MS), chromatograms, and crystallographic files (if applicable). Label files with systematic codes (e.g., SI-01_Compound12ad_NMR) .

Methodological Considerations

  • Stereochemical analysis : Use chiral HPLC or polarimetry for enantiopure derivatives (e.g., L/D-alanine forms) .
  • Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) via LC-MS to identify hydrolytic or oxidative byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.